molecular formula C11H15FN2O B1319866 N-(3-Amino-4-fluorophenyl)-3-methylbutanamide CAS No. 926185-47-9

N-(3-Amino-4-fluorophenyl)-3-methylbutanamide

Cat. No. B1319866
CAS RN: 926185-47-9
M. Wt: 210.25 g/mol
InChI Key: GFBSQEZIAQMQKQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound similar to “N-(3-Amino-4-fluorophenyl)-3-methylbutanamide”, namely “3-Amino-4-fluorophenylboronic acid”, has been reported. Its molecular formula is C6H7BFNO2 .


Chemical Reactions Analysis

For the related compound “N-(3-Amino-4-methylphenyl)benzamide”, a continuous flow microreactor system was developed for its synthesis. The reaction involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .

Scientific Research Applications

Anticonvulsant and Pain-Attenuating Properties

  • N-(3-Amino-4-fluorophenyl)-3-methylbutanamide and similar derivatives have been explored for their potential in treating seizures and neuropathic pain. Studies have shown that certain primary amino acid derivatives (PAADs), including compounds structurally related to this compound, exhibit pronounced activities in animal models for anticonvulsant and neuropathic pain management. The effectiveness of these compounds sometimes surpasses that of traditional treatments like phenobarbital and phenytoin (King et al., 2011).

PET Imaging Applications

  • Derivatives of this compound, such as CGS 27023A, have been used in PET (Positron Emission Tomography) imaging studies. These compounds, labeled with radioactive isotopes like Fluorine-18, can assist in imaging and diagnosing various diseases, including cancer (Wagner et al., 2009).

Inhibition of Met Kinase Superfamily

  • This compound derivatives have been found to inhibit the Met kinase superfamily, which is significant in cancer research. These inhibitors show promising results in preclinical models for controlling tumor growth, leading to their advancement into clinical trials (Schroeder et al., 2009).

Intermediate in Drug Synthesis

  • Some derivatives of this compound serve as key intermediates in the synthesis of drugs like atorvastatin, a medication used to lower cholesterol levels (Zhou Kai, 2010).

Development of Novel Antimalarial Agents

  • Derivatives of this compound have shown promise as novel leads in the treatment of malaria. These compounds exhibit low-nanomolar activity against Plasmodium falciparum and possess the potential for transmission blocking capabilities (Norcross et al., 2019).

Safety and Hazards

The safety data sheet for “3-Amino-4-fluorophenylboronic acid” suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The continuous synthesis of “N-(3-Amino-4-methylphenyl)benzamide” in a microreactor system suggests potential for efficient and practical processes in the synthesis of similar compounds .

properties

IUPAC Name

N-(3-amino-4-fluorophenyl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-7(2)5-11(15)14-8-3-4-9(12)10(13)6-8/h3-4,6-7H,5,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBSQEZIAQMQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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